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molecular formula C7H6ClNO B175567 1-(6-Chloropyridin-2-yl)ethanone CAS No. 152356-57-5

1-(6-Chloropyridin-2-yl)ethanone

Cat. No. B175567
M. Wt: 155.58 g/mol
InChI Key: KFBYRBFYHOJYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06528456B2

Procedure details

A solution of 2-chloro-6-cyanopyridine (50 g) in THF (400 ml) is cooled to −5° C. and a solution of methylmagnesium iodide in diethyl ether (3 M, 200 ml) is added. After 1 h at 0° C. the ether is destilled off and the THF-mixture is heated to 60° C. for 1 h. The THF is evaporated and the residue is treated with ice water and acidified with 2 M hydrochloric acid. The water phase is extracted with dichloromethane and after drying and evaporation of the organic phase, the residue is purified by silica-gel flash chromatography. The title compound is obtained as an oil (11.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=CC=C(C#N)[N:3]=1.[CH3:10][Mg]I.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>C(OCC)C>[Cl:1][C:2]1[CH:7]=[CH:15][CH:14]=[C:13]([C:17](=[O:16])[CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C#N
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with ice water
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica-gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1)C(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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